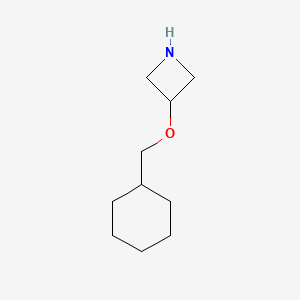

3-(Cyclohexylmethoxy)azetidine

Description

Significance of Four-Membered Nitrogen Heterocycles in Organic and Medicinal Chemistry Research

Nitrogen-containing heterocyclic compounds are of immense importance in medicinal chemistry, with over 75% of drugs approved by the U.S. Food and Drug Administration (FDA) featuring such a moiety. nih.gov Specifically, four-membered nitrogen heterocycles like azetidines have garnered significant attention. ontosight.ainih.gov Their prevalence stems from the ability of the nitrogen atom to form hydrogen bonds with biological targets, a critical interaction for modulating the activity of proteins and enzymes. nih.gov These scaffolds are integral to a vast array of molecules with proven physiological and pharmacological properties, including vitamins, antibiotics, and other essential biological compounds. nih.govijnrd.orgrsc.org

In medicinal chemistry, the incorporation of heterocyclic systems is a key strategy for modifying a molecule's physicochemical properties, such as solubility, lipophilicity, and polarity. nih.govibmmpeptide.com This allows chemists to optimize the absorption, distribution, metabolism, and excretion (ADME) profile of a potential drug candidate. nih.gov Azetidine-containing compounds have been investigated for a wide spectrum of pharmacological activities, including anticancer, antibacterial, antiviral, and anti-inflammatory properties. ontosight.ainih.gov The rigid, three-dimensional structure of the azetidine (B1206935) ring is particularly valued in fragment-based drug design, as it can reduce the entropic penalty of binding to a biological target, potentially leading to higher affinity. enamine.net This makes azetidines and other small heterocycles "privileged structures" that can serve as versatile building blocks for creating new therapeutic agents. nih.govchemrxiv.org

The Azetidine Ring System: Structural Features and Inherent Strain in Research Contexts

The azetidine ring, also known as azacyclobutane, is a four-membered saturated heterocycle containing one nitrogen atom. researchgate.netijarsct.co.in Its structure is analogous to the carbocycle cyclobutane (B1203170). ijarsct.co.in A defining characteristic of the azetidine ring is its significant ring-strain energy, calculated to be approximately 25.2 kcal/mol. researchgate.netresearchgate.net This high degree of strain, comparable to that of aziridine (B145994) (26.7 kcal/mol) and cyclobutane (26.4 kcal/mol), is a consequence of the compressed bond angles within the four-membered ring, which deviate significantly from the ideal tetrahedral angle. researchgate.netvulcanchem.com

This inherent strain endows the azetidine scaffold with a unique combination of molecular rigidity and satisfactory stability. researchgate.netresearchgate.net While the ring is strained, it is notably more stable and easier to handle than the three-membered aziridine ring. ijarsct.co.inresearchgate.net This stability allows the azetidine moiety to be incorporated into complex molecules and serve as a reliable scaffold in drug discovery. researchgate.net At the same time, the ring strain makes azetidines susceptible to ring-opening reactions under appropriate conditions, a property that chemists can exploit for synthetic purposes. acs.orgambeed.com The reactivity of the azetidine ring is largely governed by this strain and the nucleophilicity of the nitrogen atom. researchgate.net

| Ring System | Number of Atoms | Ring-Strain Energy (kcal/mol) |

| Piperidine (B6355638) | 6 | 0 |

| Pyrrolidine (B122466) | 5 | 5.8 |

| Azetidine | 4 | 25.2 |

| Cyclobutane | 4 | 26.4 |

| Aziridine | 3 | 26.7 |

| Cyclopropane | 3 | 27.6 |

| Data sourced from references researchgate.netresearchgate.net. |

Historical Context of Azetidine Derivatives in Chemical Synthesis and Drug Discovery Research

The chemistry of heterocyclic compounds began to develop in the 1800s, in parallel with the broader field of organic chemistry. ijnrd.org However, the synthesis of azetidines has historically been considered challenging due to the ring strain involved. ontosight.ainih.gov Despite these synthetic hurdles, the unique properties of the azetidine ring have made it an attractive target for decades. chemrxiv.org The development of new synthetic methods, such as intramolecular cyclizations, cycloadditions, and ring expansions, has significantly improved access to diversely functionalized azetidines. researchgate.netfrontiersin.orgorganic-chemistry.org For instance, methods like the aza-Paternò-Büchi reaction and palladium-catalyzed C-H amination have emerged as powerful tools for constructing the azetidine core. nih.govrsc.org

In drug discovery, the azetidine scaffold has become increasingly popular over the last few decades. chemrxiv.org It is now recognized as a valuable component in the design of therapeutic agents and is present in several approved drugs, including the antihypertensive medication azelnidipine (B1666253) and the anticancer agent cobimetinib. enamine.netchemrxiv.orgchemrxiv.orgresearchgate.net Azetidines are often employed as bioisosteric replacements for other common cyclic amines like pyrrolidines and piperidines, a strategy that can lead to improved pharmacokinetic properties. chemrxiv.orgunipd.it The growing appreciation for three-dimensional molecular structures in drug design has further fueled research into azetidine derivatives, moving beyond traditional flat aromatic systems to explore new chemical space. unipd.it

Overview of Research Trajectories for 3-(Cyclohexylmethoxy)azetidine and Related Derivatives

Specific research focusing solely on this compound is not extensively documented in publicly available literature. However, it represents a class of building blocks used in medicinal chemistry research. The structure combines two key motifs: the strained azetidine ring and the bulky, lipophilic cyclohexylmethoxy group. Research trajectories for related derivatives indicate that such compounds are primarily developed as intermediates and scaffolds for the synthesis of more complex, biologically active molecules. enamine.netchemrxiv.org

The investigation of azetidine derivatives with ether linkages at the 3-position is a common strategy in drug discovery. mdpi.com For example, research into polymerase theta (Polθ) inhibitors has utilized 3-hydroxymethyl-azetidine derivatives as a central scaffold, highlighting the utility of substituted azetidines in creating targeted therapeutics. nih.gov Similarly, compounds incorporating a cyclohexylmethoxy group attached to other heterocyclic systems have been explored, suggesting the value of this particular substituent in modulating interactions with biological targets. drugbank.com

The combination of an azetidine ring with a cyclohexylmethoxy group, as seen in N-(azetidin-1-ylsulfonyl)-4-(cyclohexylmethoxy)-5-cyclopropyl-2-fluorobenzamide, points toward research in areas requiring specific lipophilic and steric properties to optimize binding affinity and pharmacokinetic profiles. ontosight.ai The synthesis of libraries of diverse azetidine derivatives, including those with various ether-linked side chains, is a key trajectory aimed at providing novel building blocks for drug discovery programs. chemrxiv.orgchemrxiv.org

| Compound Name | Key Structural Features | Research Context |

| N-(azetidin-1-ylsulfonyl)-4-(cyclohexylmethoxy)-5-cyclopropyl-2-fluorobenzamide ontosight.ai | Azetidine, Cyclohexylmethoxy, Fluorobenzamide | Investigated for potential therapeutic applications. ontosight.ai |

| 3-Hydroxymethyl-azetidine derivatives nih.gov | Azetidine, Hydroxymethyl | Developed as polymerase theta (Polθ) inhibitors for antitumor strategies. nih.gov |

| 3-(Pyrazol-1-yl)azetidine derivatives mdpi.com | Azetidine, Pyrazole | Used as a key skeleton in drugs like Baricitinib. mdpi.com |

| 3-(Cycloheptyloxy)azetidine bldpharm.com | Azetidine, Cycloheptyloxy | Available as a chemical building block for synthesis. bldpharm.com |

| 3-Methoxyazetidine nih.gov | Azetidine, Methoxy | A simple azetidine derivative used as a synthetic intermediate. nih.gov |

Strategies for Azetidine Ring Formation

Intramolecular Cyclization Approaches

Intramolecular cyclization is a common and effective strategy for constructing the azetidine ring. This approach involves the formation of a carbon-nitrogen bond within a single molecule containing both the nitrogen nucleophile and a suitable electrophilic carbon center.

A notable method for azetidine synthesis is the intramolecular aminolysis of epoxy amines. This reaction provides a direct route to substituted azetidinols, which can be further functionalized. A key development in this area is the use of Lewis acid catalysts to promote regioselective epoxide ring-opening.

Lanthanum(III) trifluoromethanesulfonate (B1224126) (La(OTf)₃) has been identified as an effective catalyst for the intramolecular regioselective aminolysis of cis-3,4-epoxy amines, leading to the formation of azetidines in high yields nih.govfrontiersin.orgnih.gov. This catalytic reaction proceeds via a C3-selective intramolecular aminolysis nih.govfrontiersin.org. The process is tolerant of a wide range of functional groups, including those that are acid-sensitive or Lewis basic, such as Boc, PMB, and TBS protecting groups, as well as nitrile and sulfide functionalities nih.govfrontiersin.org.

The reaction is typically carried out by adding a catalytic amount of La(OTf)₃ (e.g., 5 mol%) to a solution of the cis-3,4-epoxy amine in a solvent like 1,2-dichloroethane (DCE) and heating the mixture under reflux nih.govfrontiersin.orgbohrium.com. The choice of catalyst and the stereochemistry of the epoxy amine substrate are crucial for the regioselectivity of the cyclization. While cis-3,4-epoxy amines preferentially undergo a 4-exo-tet cyclization to form azetidines, the corresponding trans-isomers tend to yield 3-hydroxypyrrolidines via a 5-endo-tet cyclization frontiersin.org. Computational studies suggest that the coordination of the lanthanum(III) catalyst to the substrate and/or product influences this regioselectivity nih.govfrontiersin.org.

Table 1: La(OTf)₃-Catalyzed Intramolecular Aminolysis of cis-3,4-Epoxy Amines

| Entry | Substrate | Catalyst Loading (mol%) | Solvent | Temperature | Product | Yield (%) | Ref |

|---|---|---|---|---|---|---|---|

| 1 | cis-N-Benzyl-3,4-epoxy-amine | 5 | DCE | Reflux | 1-Benzyl-3-hydroxyazetidine analogue | 81 | nih.gov |

| 2 | cis-N-(4-Methoxybenzyl)-3,4-epoxy-amine | 5 | DCE | Reflux | 1-(4-Methoxybenzyl)-3-hydroxyazetidine analogue | High | nih.gov |

| 3 | cis-N-(n-Butyl)-3,4-epoxy-amine | 5 | DCE | Reflux | 1-(n-Butyl)-3-hydroxyazetidine analogue | High | nih.gov |

| 4 | cis-N-(tert-Butyl)-3,4-epoxy-amine | 5 | DCE | Reflux | 1-(tert-Butyl)-3-hydroxyazetidine analogue | High | nih.gov |

Note: This table is a representation of typical results described in the literature.

Photochemical reactions offer unique pathways to construct the strained azetidine ring by utilizing light energy to overcome thermodynamic barriers.

One prominent photochemical method is the Norrish-Yang reaction , which involves the intramolecular cyclization of α-amino ketones or α-aminoacetophenones beilstein-journals.orgdurham.ac.uknih.gov. This reaction proceeds through a photochemical excitation (n→π* transition) of the ketone, followed by a 1,5-hydrogen atom transfer from a γ-carbon via a six-membered transition state to form a 1,4-biradical intermediate. Subsequent radical combination (ring closure) of this biradical yields the 3-hydroxyazetidine ring beilstein-journals.orgdurham.ac.uk. The efficiency of this process has been significantly improved by transferring the reaction from batch to continuous flow photochemical reactors, which allows for better light penetration, shorter reaction times, and easier scalability durham.ac.uk.

Another powerful photochemical approach is the aza Paternò-Büchi reaction , which is the photochemical [2+2] cycloaddition of an imine and an alkene nih.govnih.govresearchgate.net. While often performed intermolecularly, intramolecular versions are highly effective for creating bicyclic azetidine systems. Recent advancements have enabled this reaction to be performed using visible light and a photocatalyst, which selectively excites the alkene component via triplet energy transfer. This approach avoids direct excitation of the imine, thus preventing common side reactions like E/Z isomerization and affording functionalized azetidines in high yields and diastereoselectivity nih.gov.

A distinct photochemical strategy involves a copper-catalyzed anti-Baldwin radical 4-exo-dig cyclization of ynamides nih.gov. Under visible light irradiation, a copper photoredox catalyst activates an N-iodoethyl or N-bromoethyl ynamide to generate a radical species that undergoes a regioselective 4-exo-dig cyclization to furnish the azetidine ring nih.gov. This method provides a novel route to exocyclic-alkene-substituted azetidines.

Table 2: Photochemical Intramolecular Cyclization Methods for Azetidines

| Method | Precursor | Key Intermediate | Product Type | Conditions | Ref |

|---|---|---|---|---|---|

| Norrish-Yang Cyclization | α-Amino Ketone | 1,4-Biradical | 3-Hydroxyazetidine | UV Irradiation (often in flow) | beilstein-journals.orgdurham.ac.uk |

| Intramolecular aza Paternò-Büchi | Alkene-tethered Imine | Triplet state alkene | Bicyclic Azetidine | Visible Light, Photocatalyst | nih.gov |

The direct functionalization of unactivated C(sp³)–H bonds represents a highly efficient and atom-economical strategy for ring formation. Intramolecular C–H amination reactions have been successfully applied to the synthesis of azetidines.

A significant advancement in this area is the palladium-catalyzed intramolecular amination of γ-C(sp³)–H bonds. This method utilizes a picolinamide (PA) directing group on the amine substrate to facilitate the cyclization acs.orgorganic-chemistry.orgnih.govorganic-chemistry.org. The reaction proceeds through a Pd(II)/Pd(IV) catalytic cycle, transforming a γ-C(sp³)–H bond into a C–N bond with high diastereoselectivity organic-chemistry.org. This approach is notable for its use of low catalyst loadings and inexpensive reagents under convenient operating conditions acs.orgnih.govorganic-chemistry.org. Gaunt and co-workers have also reported a palladium(II)-catalyzed intramolecular γ-C(sp³)–H amination using benziodoxole tosylate as an oxidant rsc.org.

Rhodium catalysts are also highly effective for C–H amination. Dirhodium catalysts, such as Rh₂(esp)₂, promote intramolecular C–H insertion reactions of sulfamate esters to form saturated nitrogen heterocycles, including azetidines nih.gov. Another strategy involves a two-step sequence: a selective, intermolecular rhodium-catalyzed C–H amination of an alkyl bromide to install a sulfamate group, followed by an intramolecular nucleophilic substitution to close the azetidine ring nsf.gov. This method allows for the preparation of a variety of substituted azetidines nsf.gov. Mechanistic studies on rhodium-catalyzed C-H amination suggest the involvement of a key Rh(V)-nitrenoid species kaist.ac.kr.

Table 3: C(sp³)–H Amination Strategies for Azetidine Synthesis

| Catalyst System | Substrate Type | Directing Group | Key Features | Ref |

|---|---|---|---|---|

| Palladium(II) | Amine Substrate | Picolinamide (PA) | Low catalyst loading, predictable selectivity | acs.orgorganic-chemistry.orgnih.gov |

| Dirhodium(II) (e.g., Rh₂(esp)₂) | Sulfamate Ester | None (intramolecular nitrenoid insertion) | High efficiency for sulfamate esters | nih.gov |

Cycloaddition Reactions for Azetidine Scaffolds

Cycloaddition reactions, where two or more unsaturated molecules combine to form a cyclic adduct, are powerful tools for constructing four-membered rings in a single step.

The [2+2] cycloaddition is the most direct and common cycloaddition approach to the azetidine core. Two primary variants are the Staudinger synthesis and the aza Paternò-Büchi reaction.

The Staudinger synthesis is a non-photochemical [2+2] cycloaddition between a ketene and an imine to produce a β-lactam (2-azetidinone), a key azetidine derivative mdpi.comwikipedia.org. Discovered in 1907, it remains a highly general method for accessing a wide variety of substituted β-lactams mdpi.com. The reaction mechanism is believed to be stepwise, involving the nucleophilic attack of the imine nitrogen on the ketene carbonyl carbon to form a zwitterionic intermediate, which then undergoes ring closure organic-chemistry.org. Ketenes are often generated in situ from acyl chlorides and a tertiary amine base mdpi.comorganic-chemistry.org. The stereochemical outcome (cis vs. trans) of the cycloaddition is influenced by the electronic properties of the substituents on both the ketene and the imine, as well as the reaction conditions mdpi.comorganic-chemistry.org.

The aza Paternò-Büchi reaction is the photochemical [2+2] cycloaddition of an alkene and an imine nih.govresearchgate.net. This reaction provides direct access to the azetidine ring itself, rather than the β-lactam derivative. Historically, this reaction has been challenging due to competing side reactions of the excited-state imine nih.govnih.gov. However, recent breakthroughs have utilized visible-light photocatalysis to overcome these limitations. In these protocols, a photocatalyst (e.g., an Iridium(III) complex) selectively activates the alkene or an oxime precursor (as an imine surrogate) via triplet energy transfer, leading to a stepwise cycloaddition with the ground-state imine or alkene partner rsc.orgresearchgate.netchemrxiv.orgamazonaws.com. This approach has broadened the substrate scope and improved the reaction's efficiency and functional group tolerance, making it a mild and general method for synthesizing highly functionalized azetidines researchgate.netchemrxiv.org.

Table 4: [2+2] Cycloaddition Pathways to Azetidine Scaffolds

| Reaction Name | Reactants | Product | Conditions | Key Features | Ref |

|---|---|---|---|---|---|

| Staudinger Synthesis | Ketene + Imine | β-Lactam (2-Azetidinone) | Thermal (non-photochemical) | Highly general for β-lactams; stepwise mechanism | mdpi.comwikipedia.orgorganic-chemistry.org |

Synthetic Methodologies for this compound and Analogues

The synthesis of azetidines, four-membered nitrogen-containing heterocycles, is of significant interest in medicinal chemistry due to their unique structural features and desirable pharmacokinetic properties. researchgate.netrsc.org Various synthetic strategies have been developed to construct the strained azetidine ring, surmounting challenges associated with its formation. acs.orgnih.gov These methods include photocycloadditions, ring expansions of smaller heterocycles, and nucleophilic addition and substitution reactions.

2 Aza Paternò-Büchi Reactions for Functionalized Azetidines

The aza Paternò-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, represents one of the most direct and atom-economical methods for synthesizing functionalized azetidines. researchgate.netnih.govnih.gov This reaction, analogous to the Paternò-Büchi reaction for oxetane synthesis, involves the photochemical excitation of an imine, which then undergoes a cycloaddition with an alkene. nih.govspringernature.com

Despite its potential, the application of the aza Paternò-Büchi reaction has faced limitations due to competing reaction pathways, such as the E/Z isomerization of the imine upon photoexcitation, which can diminish the reaction's efficiency. nih.govresearchgate.net Consequently, many successful examples have historically relied on cyclic imines to prevent this undesired isomerization. nih.gov

Recent advancements have focused on overcoming these challenges, particularly through the use of visible light-enabled processes. researchgate.netspringernature.com These newer protocols have expanded the scope of the aza Paternò-Büchi reaction, allowing for the synthesis of a broader range of functionalized azetidines under milder conditions. researchgate.net For instance, the Schindler lab has developed a visible-light-mediated intramolecular aza Paternò-Büchi reaction that produces bicyclic azetidines in high yields and diastereoselectivity. springernature.com Their work has also extended to intermolecular reactions of 2-isoxazoline-3-carboxylates with alkenes. rsc.org Furthermore, strategies employing acyclic imines with N-sulfamoyl fluoride substituents have been shown to generate reactive triplet imines that effectively react with a wide variety of alkenes. researchgate.net

The intramolecular variant of the aza Paternò-Büchi reaction has also proven effective. For example, direct or acetone-sensitized excitation of certain bichromophoric systems containing both an imine and an alkene has been used to synthesize azetidine scaffolds in high yields (80-85%). nih.govrsc.org

| Reaction Type | Reactants | Key Features | Reference |

| Intermolecular | Imine and Alkene | Direct, atom-economical | researchgate.netnih.gov |

| Intramolecular | Molecule with imine and alkene moieties | Forms bicyclic systems, high yields | nih.govspringernature.com |

| Visible Light-Mediated | Imine and Alkene with photocatalyst | Milder conditions, broader scope | researchgate.netspringernature.com |

3 Ring Expansion Methodologies

Ring expansion reactions provide an alternative and powerful strategy for the synthesis of azetidines from smaller, more readily available heterocyclic precursors. magtech.com.cn

The one-carbon ring expansion of aziridines is an attractive method for synthesizing azetidines. nih.gov This transformation can be achieved through the formation of an aziridinium ylide intermediate, which then undergoes a rearrangement. nih.gov Aziridines, being strained three-membered rings, are versatile intermediates for the preparation of various ring-expanded amines. acs.orgrsc.org

One approach involves the reaction of N-alkylidene-(2,3-dibromo-2-methylpropyl)amines with sodium borohydride in methanol, which proceeds through an aziridine intermediate that subsequently expands to a 3-methoxyazetidine. acs.org The reaction of 1-arenesulfonylaziridines with dimethylsulfoxonium methylide, generated under microwave irradiation, also yields 1-arenesulfonylazetidines. organic-chemistry.org

More recently, biocatalytic methods have been developed for the enantioselective one-carbon ring expansion of aziridines to azetidines. nih.gov An engineered variant of cytochrome P450BM3 has been shown to catalyze a organic-chemistry.orgmdpi.com-Stevens rearrangement of an aziridinium ylide, overriding the competing cheletropic extrusion of olefins and affording chiral azetidines with high enantioselectivity (99:1 er). nih.govchemrxiv.org Additionally, rhodium-catalyzed reactions of aziridines with vinyl-N-triftosylhydrazones have been developed to synthesize 2-alkenyl azetidines. researchgate.net

One-carbon ring expansion strategies are not limited to aziridine precursors but represent a broader class of reactions for azetidine synthesis. A notable example is the diazomethane-mediated synthesis of azetidine-embedded tetracyclic ketal systems. thieme-connect.descispace.com In this reaction, norbornyl hemiaminal acetals react with diazomethane to afford the tetracyclic ketal products in good to excellent yields. thieme-connect.de The proposed mechanism involves the attack of diazomethane on a keto group, followed by a proton shift and subsequent ring closure by the proximate nucleophilic nitrogen. thieme-connect.de

The reaction of rhodium-bound carbenes with strained bicyclic methylene aziridines results in a formal [3+1] ring expansion to yield highly-substituted methylene azetidines with excellent regio- and stereoselectivity. nih.gov This process is believed to proceed through an ylide-type mechanism involving a ring-opening/ring-closing cascade. nih.gov

| Precursor | Reagent | Catalyst/Conditions | Product | Reference |

| Aziridine | Diazo compound | Engineered Cytochrome P450 | Chiral Azetidine | nih.govchemrxiv.org |

| N-alkylidene-(2,3-dibromo-2-methylpropyl)amine | NaBH4 | Methanol, reflux | 3-Methoxyazetidine | acs.org |

| Norbornyl hemiaminal acetal | Diazomethane | -10 °C | Azetidine-embedded tetracyclic ketal | thieme-connect.de |

| Bicyclic methylene aziridine | Diazoacetate | Dirhodium catalyst | Methylene azetidine | nih.gov |

Structure

3D Structure

Properties

Molecular Formula |

C10H19NO |

|---|---|

Molecular Weight |

169.26 g/mol |

IUPAC Name |

3-(cyclohexylmethoxy)azetidine |

InChI |

InChI=1S/C10H19NO/c1-2-4-9(5-3-1)8-12-10-6-11-7-10/h9-11H,1-8H2 |

InChI Key |

JJQXRTIJFLNQNJ-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)COC2CNC2 |

Origin of Product |

United States |

Synthetic Methodologies for 3 Cyclohexylmethoxy Azetidine and Analogues

4 Nucleophilic Addition and Substitution Reactions

The aza-Michael addition is a versatile and powerful method for forming C-N bonds and has been successfully applied to the synthesis of functionalized azetidine (B1206935) derivatives. mdpi.comresearchgate.net This reaction involves the conjugate addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound. mdpi.combohrium.com

A general approach for preparing new heterocyclic amino acid-like building blocks containing azetidine rings starts from methyl 2-(azetidin-3-ylidene)acetate. mdpi.com This α,β-unsaturated ester undergoes aza-Michael addition with various heterocyclic amines, such as pyrazoles, imidazoles, and indoles, to yield functionalized 3-substituted 3-(acetoxymethyl)azetidines. mdpi.comnih.gov The reactions are often catalyzed by a base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). mdpi.combohrium.com

The scope of this reaction is broad, accommodating both heterocyclic aliphatic and aromatic amines. mdpi.com For example, the addition of 1H-pyrazole, 4-bromo-1H-pyrazole, and 3-trifluoromethyl-1H-pyrazole to (N-Boc-azetidin-3-ylidene)acetate proceeds in high yields (73-83%). mdpi.com

The synthesis of substituted azetidines can also be achieved through the alkylation of primary amines. A straightforward synthesis of various 1,3-disubstituted azetidines involves the alkylation of primary amines with bis-triflates generated in situ from 2-substituted-1,3-propanediols. organic-chemistry.org This method provides a direct route to azetidines with substitution at both the nitrogen and the 3-position of the ring.

Another approach involves the one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines under microwave irradiation. organic-chemistry.org This cyclocondensation reaction occurs in an alkaline aqueous medium and offers a simple and efficient route to azetidines.

Nucleophilic Addition and Substitution Reactions

Palladium-Catalyzed Cross-Coupling for Azetidine Formation

Palladium-catalyzed reactions have become a cornerstone for the formation of azetidine rings through intramolecular C-N bond formation. A prominent strategy involves the intramolecular amination of unactivated C(sp³)–H bonds. acs.orgacs.orgresearchgate.netnih.gov This approach typically utilizes a directing group, such as picolinamide (PA), to guide the palladium catalyst to a specific C-H bond for activation, leading to cyclization. acs.orgnih.gov

The general mechanism for this transformation involves the coordination of the directing group to the palladium catalyst, followed by C-H activation to form a palladacycle intermediate. Subsequent reductive elimination forges the C-N bond, creating the azetidine ring and regenerating the active palladium catalyst. nih.gov One notable method reported by Gaunt and co-workers involves a palladium(II)-catalyzed intramolecular γ-C(sp³)–H amination. rsc.org The key step in this process is a reductive elimination from an alkyl-Pd(IV) intermediate, which is promoted by an oxidant like benziodoxole tosylate and an additive such as silver acetate (AgOAc). rsc.org

These reactions are valued for their ability to use readily available starting materials and for their predictable selectivity under relatively mild conditions with low catalyst loading. acs.orgnih.gov Furthermore, this methodology has been successfully applied to the synthesis of complex polycyclic and azabicyclic scaffolds containing the azetidine moiety. acs.orgresearchgate.net Another innovative approach involves a 1,4-palladium migration, which enables the synthesis of fused azetidines from cycloalkenyl precursors via a C(sp³)–H activation and subsequent intramolecular coupling. nih.gov

Functionalization and Derivatization of the Azetidine Core

Once the azetidine ring is formed, its strategic modification is crucial for developing analogues and exploring structure-activity relationships. This involves both functionalizing existing precursors and directly modifying the azetidine ring.

Post-Cyclization Functionalization Strategies for 3-(Cyclohexylmethoxy)azetidine Precursors

The synthesis of this compound itself implies the functionalization of a precursor, typically a protected 3-hydroxyazetidine. A standard post-cyclization strategy is the Williamson ether synthesis, where the hydroxyl group of a 3-hydroxyazetidine derivative is deprotonated with a base to form an alkoxide, which then undergoes nucleophilic substitution with a cyclohexylmethyl halide (e.g., bromide or iodide) to form the target ether linkage.

Late-stage modification is a powerful tool in chemical synthesis. For instance, in the context of complex molecules like macrocyclic peptides containing a 3-aminoazetidine (3-AAz) unit, the azetidine nitrogen can be selectively deprotected and functionalized after the macrocycle has been formed. nih.gov This demonstrates the principle of modifying the azetidine core at a late stage, a strategy that can be adapted for precursors of this compound, particularly by modifying substituents on the azetidine nitrogen.

Regioselective Functionalization of Azetidine Rings

Achieving regioselectivity in the functionalization of the azetidine ring is paramount for creating specific analogues. One powerful technique involves directed ortho-lithiation of aryl azetidines. In this method, the azetidine ring itself acts as a directing group, facilitating the deprotonation of the ortho position on an attached aromatic ring. This lithiated intermediate can then react with various electrophiles to introduce substituents with high regioselectivity.

Another key strategy for direct functionalization of the azetidine ring involves the generation of lithiated azetidine intermediates. For example, N-Boc-3-iodoazetidine can serve as a common precursor to generate either a C3-lithiated azetidine or a C2-lithiated azetine, depending on the specific lithiation agent used. nih.gov This allows for the selective introduction of substituents at either the C2 or C3 position of the ring, providing a versatile platform for creating diverse analogues. nih.gov The nucleophilic ring-opening of activated azetidinium ions also proceeds with high regioselectivity, offering a pathway to functionalized linear amines.

Diversification Strategies for this compound Analogs

Diversification of the this compound scaffold can be achieved through several synthetic routes. One modular approach involves using activated azetidine derivatives as building blocks. For example, azetidinyl sulfonyl fluorides can react with a broad range of nucleophiles under mild thermal conditions, allowing for the introduction of diverse functional groups and the creation of novel azetidine-containing motifs.

A highly effective strategy for creating diversity at the C3 position involves the activation of a 3-hydroxyazetidine precursor. This activated intermediate can then react with a wide array of nucleophiles to generate 3,3-disubstituted azetidines, enabling the rapid synthesis of a library of analogues with varied steric and electronic properties. acs.org Furthermore, analogues can be synthesized by modifying the cyclohexylmethoxy side chain itself or by introducing various substituents at other positions on the azetidine ring using the regioselective methods described previously.

Scalable Synthesis and Process Optimization for Azetidine Derivatives

Transitioning from laboratory-scale synthesis to larger-scale production requires robust and optimized processes. For azetidine derivatives, this involves developing methods that are efficient, safe, and economically viable.

Key aspects of scalable synthesis include the use of inexpensive starting materials and the development of high-yielding, chromatography-free purification procedures. nih.gov For example, a multi-kilogram scale synthesis of 1-benzhydrylazetidin-3-ol, a key intermediate for many azetidine-based compounds, was developed with an 80% yield and >99% purity without requiring column chromatography.

Computational Chemistry in Azetidine Research

Theoretical Investigations of Azetidine (B1206935) Ring Strain and Stability

The azetidine ring, a four-membered saturated heterocycle containing a nitrogen atom, is characterized by significant ring strain. This inherent strain is a key determinant of its chemical reactivity and stability. Theoretical studies, primarily using quantum chemical methods, have been crucial in quantifying and understanding this property.

The ring-strain energy of azetidine is estimated to be approximately 25.2 kcal/mol. This value is comparable to other highly strained cyclic systems such as cyclobutane (B1203170) (26.4 kcal/mol) and aziridine (B145994) (26.7 kcal/mol), and significantly higher than that of its five-membered counterpart, pyrrolidine (B122466) (5.8 kcal/mol). This high ring strain makes azetidines more reactive than their larger ring analogues, a feature that can be harnessed in synthetic chemistry.

Computational studies have also delved into how substituents on the azetidine ring influence its stability. For instance, theoretical investigations on nitroimine-substituted azetidines have been conducted to evaluate their potential as high-energy-density compounds. These studies calculate properties such as heats of formation (HOFs) and bond dissociation energies (BDEs) to assess thermal and kinetic stability. It has been found that factors like the strength of covalent bonds within the ring and the presence of intramolecular hydrogen bonds are critical in determining the relative stability of different isomers.

Furthermore, density functional theory (DFT) has been employed to study the effect of various substituent groups (e.g., -NF2, -ONO2, -N3, -NO2) on the strain energy and stability of the azetidine ring. Homodesmotic reactions, a computational method to calculate strain energy, have shown that substituents can significantly alter the ring's energetic properties. For example, an NF2 group attached to the ring nitrogen was found to decrease the strain energy of the azetidine compound. These theoretical insights are vital for predicting the stability of novel azetidine derivatives.

Quantum Chemical Calculations in Reaction Mechanism Elucidation for Azetidine Synthesis

Quantum chemical calculations, particularly Density Functional Theory (DFT), have become a cornerstone in elucidating the mechanisms of reactions used to synthesize azetidines. These computational approaches provide detailed energetic and structural information about transition states and intermediates, explaining observed regioselectivity and stereoselectivity.

One prominent example is the synthesis of 2-arylazetidines from benzylaminomethyloxiranes. DFT calculations, incorporating explicit solvent models, have been used to explore the reaction mechanism and understand the kinetic factors that favor the formation of the strained four-membered azetidine ring over the thermodynamically more stable five-membered pyrrolidine ring. These studies have confirmed that under kinetically controlled conditions, the reaction proceeds regio- and diastereoselectively to yield the azetidine product.

Similarly, the mechanism of visible-light-driven radical strain-release (RSR) photocatalysis to produce functionalized azetidines from azabicyclo[1.1.0]butanes (ABBs) has been investigated using DFT calculations. These computational studies helped to understand the energy transfer process and the interception of radical intermediates by the strained ABB core, leading to the formation of the azetidine ring in high yields.

Theoretical investigations have also been applied to compare the ring expansion of 2-chloromethyl azetidine to 3-chloro pyrrolidine with the analogous expansion of 2-chloromethyl pyrrolidine. DFT calculations, both in the gas phase and in solution (using a polarizable continuum model), revealed that the mechanism differs significantly between the two systems in a polar solvent like DMSO. The azetidine rearrangement proceeds through a strained bicyclic intermediate, highlighting the unique reactivity imparted by the four-membered ring.

Pharmacological and Biological Investigations of Azetidine Derivatives Pre Clinical and Mechanistic Focus

Target Identification and Validation for Azetidine-Binding Proteins

The identification of specific protein targets is a critical first step in understanding the pharmacological potential of any new chemical entity. For azetidine (B1206935) derivatives, a number of protein targets have been identified and validated through various preclinical research efforts. These targets span several protein classes, including enzymes and receptors, suggesting the diverse therapeutic possibilities of this heterocyclic scaffold.

Azetidine-containing compounds have been successfully designed to interact with a range of biological targets. For instance, the azetidine ring can serve as a key structural motif for achieving high-affinity binding to receptors. rsc.org The constrained nature of the four-membered ring can provide a desirable conformational rigidity for optimal receptor-ligand interactions. rsc.org

Furthermore, azetidine derivatives have been identified as inhibitors of various enzymes, highlighting their potential in modulating enzymatic pathways. nih.govresearchgate.net The specific substitutions on the azetidine ring play a crucial role in determining the target selectivity and potency.

Mechanistic Studies of Biological Activity

Understanding the precise mechanism by which a compound exerts its biological effect is fundamental to drug discovery and development. For azetidine derivatives, mechanistic studies have revealed a variety of ways in which they can modulate biological processes at the molecular and cellular levels.

Enzyme Inhibition Kinetics and Characterization

Azetidine derivatives have emerged as potent inhibitors of several key enzymes implicated in various diseases. The mechanism of inhibition often involves direct interaction with the enzyme's active site or allosteric modulation.

One notable example is the inhibition of monoacylglycerol lipase (B570770) (MAGL) , an enzyme involved in the breakdown of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG). Certain 3-substituted azetidine carbamates have been identified as highly efficient and irreversible inhibitors of MAGL. researchgate.net The discovery and optimization of these inhibitors were aided by the generation of inhibitor-bound MAGL crystal structures, which provided detailed insights into the binding interactions. researchgate.net Another study described a series of 3-piperazinyl-azetidine diamides as potent and reversible MAGL inhibitors, where the lipophilicity of the substituent on the azetidine ring influenced the inhibitory potential. mdpi.com

Fatty acid amide hydrolase (FAAH) is another enzyme targeted by azetidine-based inhibitors. Researchers have described tetra-substituted azetidine ureas that demonstrate in vivo dose-dependent FAAH inhibition. nih.gov

Furthermore, azetidine-2-carbonitriles have been identified as inhibitors of Plasmodium falciparum dihydroorotate (B8406146) dehydrogenase (PfDHODH), an essential enzyme for pyrimidine (B1678525) biosynthesis in the malaria parasite. acs.org

The table below summarizes the enzyme inhibitory activities of some representative azetidine derivatives.

| Azetidine Derivative Class | Target Enzyme | Inhibition Type | Key Findings |

| 3-Substituted Azetidine Carbamates | Monoacylglycerol Lipase (MAGL) | Irreversible | Highly efficient and selective inhibitors. researchgate.net |

| 3-Piperazinyl-Azetidine Diamides | Monoacylglycerol Lipase (MAGL) | Reversible | Potent inhibitors with lipophilicity influencing activity. mdpi.com |

| Tetra-substituted Azetidine Ureas | Fatty Acid Amide Hydrolase (FAAH) | Not specified | Demonstrated in vivo dose-dependent inhibition. nih.gov |

| Azetidine-2-carbonitriles | P. falciparum Dihydroorotate Dehydrogenase (PfDHODH) | Not specified | Potent antimalarial activity through enzyme inhibition. acs.org |

Receptor Interaction and Modulatory Effects

Azetidine derivatives have been shown to interact with and modulate the activity of various receptors, particularly G-protein coupled receptors (GPCRs) and ligand-gated ion channels. The rigid structure of the azetidine ring can be advantageous for achieving specific and high-affinity receptor binding.

For example, a ³H-labeled azetidine analogue of nicotine (B1678760) was used to study the binding characteristics of the nicotine receptor in rat brain membranes, revealing high-affinity binding sites. nih.gov This suggests that azetidine-based compounds could be developed as modulators of nicotinic acetylcholine (B1216132) receptors.

In the context of the central nervous system, azetidine derivatives have been investigated as ligands for NMDA receptors . The four stereoisomers of azetidine-2,3-dicarboxylic acid were synthesized and characterized for their affinity at native NMDA receptors, with the L-trans isomer showing the highest affinity. scispace.comresearchgate.net This highlights the stereochemical importance in receptor interaction.

Furthermore, azetidine derivatives have been explored as novel gamma-aminobutyric acid (GABA) uptake inhibitors . Studies on azetidine derivatives as conformationally constrained GABA or β-alanine analogs have identified compounds with inhibitory potency at GAT-1 and GAT-3 transporters. drugbank.comfrontiersin.org

A series of azetidine derivatives with a 3-position amide moiety have been evaluated for their potency as dopamine (B1211576) D2 and D4 receptor antagonists . researchgate.net

The table below provides a summary of receptor interactions for various azetidine derivatives.

| Azetidine Derivative Class | Target Receptor | Effect | Key Findings |

| 1-Methyl-2-(3-pyridyl)-azetidine | Nicotinic Receptor | Agonist/Ligand | High-affinity binding demonstrated in rat brain membranes. nih.gov |

| Azetidine-2,3-dicarboxylic acids | NMDA Receptor | Ligand | Stereoisomers showed varying affinities, with L-trans-ADC being the most potent. scispace.comresearchgate.net |

| Azetidin-2-ylacetic acid derivatives | GABA Transporter (GAT-1) | Inhibitor | High potency at GAT-1 with specific lipophilic residues. drugbank.com |

| 1-{2-[tris(4-methoxyphenyl)methoxy]ethyl}azetidine-3-carboxylic acid | GABA Transporter (GAT-3) | Inhibitor | Identified as a potent GAT-3 inhibitor. drugbank.comfrontiersin.org |

| N-(1-benzhydryl-azetidin-3yl)-benzamides | Dopamine D2/D4 Receptors | Antagonist | Bromo-substituted derivatives showed the highest potency. researchgate.net |

Cellular Pathway Modulation by Azetidine Derivatives

Beyond direct enzyme or receptor interactions, azetidine derivatives can modulate intracellular signaling pathways, leading to broader cellular effects.

A significant area of research has been the inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway . A novel class of azetidine-based small molecules has been reported to potently and preferentially inhibit STAT3 DNA-binding activity in vitro. aacrjournals.org These compounds were shown to inhibit constitutive STAT3 DNA-binding activity and tyrosine phosphorylation in human breast cancer cells in a time- and dose-dependent manner. aacrjournals.org Further studies on (R)-azetidine-2-carboxamide analogues demonstrated sub-micromolar potencies in disrupting STAT3 DNA-binding activity. acs.orgnih.gov These inhibitors were also shown to suppress the expression of STAT3 downstream target genes like VEGF and survivin. aacrjournals.org

In the context of neuroprotection, a novel azetidine derivative, 3-(naphthalen-2-yl(propoxy)methyl)azetidine hydrochloride (KHG26792) , was found to protect mouse brains against ischemia/reperfusion injury by inhibiting apoptotic damage, modulating inflammation, scavenging free radicals, and ameliorating oxidative stress. nih.gov

In Vitro Biological Activity Profiling

The biological activity of novel compounds is often first assessed using a variety of in vitro assays. For azetidine derivatives, a range of cell-based assays have been employed to characterize their specific biological functions.

Cell-Based Assays for Specific Biological Functions

Cell-based assays provide a more physiologically relevant context to evaluate the effects of compounds compared to biochemical assays. Numerous studies have utilized such assays to profile the activity of azetidine derivatives.

In the field of oncology, azetidin-2-one (B1220530) derivatives have been evaluated for their cytotoxic activity against various cancer cell lines, including B16F10 (melanoma) and SiHa (cervical cancer) . nih.gov Some of these derivatives showed high cytotoxic activity and were found to induce apoptosis through the activation of caspase-3. nih.gov Another study on novel azetidine-containing TZT-1027 analogues demonstrated moderate to excellent antiproliferative activities against A549 (lung cancer) and HCT116 (colon cancer) cell lines. mdpi.com Thiourea-azetidine hybrids have also been shown to be potent against a panel of cancer cell lines, including PC3 (prostate cancer) and A431 (skin cancer) . nih.gov

Azetidine-functionalized small molecules that inhibit STAT3 have been shown to strongly inhibit the viability, anchorage-dependent and -independent growth, and colony survival of human breast cancer cells such as MDA-MB-231 and MDA-MB-468 . aacrjournals.orgnih.gov

In the context of neurodegenerative diseases, 3-aryl-3-azetidinyl acetic acid methyl ester derivatives have been evaluated for their neuroprotective activity in models of Parkinson's disease (salsolinol-induced) and Alzheimer's disease (glutamate-induced oxidative damage). nih.gov

The table below summarizes the in vitro biological activities of various azetidine derivatives in different cell-based assays.

| Azetidine Derivative Class | Cell Line(s) | Assay Type | Observed Biological Function |

| Azetidin-2-one derivatives | B16F10, SiHa | Cytotoxicity, Apoptosis | High cytotoxic activity, induction of apoptosis via caspase-3. nih.gov |

| Azetidine-containing TZT-1027 analogues | A549, HCT116 | Antiproliferative | Moderate to excellent antiproliferative activities. mdpi.com |

| Thiourea-azetidine hybrids | PC3, U251, A431, 786-O | Anticancer | Potent activity against various cancer cell lines. nih.gov |

| Azetidine-functionalized STAT3 inhibitors | MDA-MB-231, MDA-MB-468 | Viability, Growth | Inhibition of viability and growth of breast cancer cells. aacrjournals.orgnih.gov |

| 3-Aryl-3-azetidinyl acetic acid methyl esters | - | Neuroprotection | Neuroprotective effects in models of Parkinson's and Alzheimer's diseases. nih.gov |

| Spiro[azetidine-2, 3'-indole]-2', 4(1'H)-dione derivatives | MDA-MB453, MDA-MB468 | Cytotoxicity | Significant cytotoxicity in breast cancer cell lines. scholarsresearchlibrary.com |

Antimicrobial Activity Studies of Azetidine Derivatives

The search for novel antimicrobial agents is a critical area of research due to the rise of drug-resistant pathogens. koreascience.kr Azetidine derivatives have been investigated for their potential as antimicrobial agents, with various studies exploring their activity against a range of bacteria and fungi. medwinpublishers.comnih.gov

While specific data on the antimicrobial properties of 3-(Cyclohexylmethoxy)azetidine are not extensively documented in publicly available literature, the broader class of azetidine derivatives has shown promise. For instance, a series of novel substituted phenyl azetidin-2-one sulphonyl derivatives were synthesized and screened for their in-vitro antibacterial and antifungal activity. nih.gov Several of these compounds demonstrated notable activity against pathogenic microbes. nih.gov Specifically, compounds with electron-withdrawing groups exhibited significant antibacterial activity, in some cases comparable or superior to the standard drug ampicillin. nih.gov Good inhibitory activity against fungal strains was also observed for some derivatives. nih.gov

Another study reported on new N-(substituted azetidine-3-carbonyl)-N-methyl-hydrazino derivatives of fluoroquinolones. researchgate.netuncst.go.ug One compound from this series displayed good antibacterial activity, inhibiting the growth of both Methicillin-sensitive and Methicillin-resistant Staphylococcus aureus, as well as Escherichia coli. researchgate.netuncst.go.ug The antimicrobial activity of azetidine derivatives is often attributed to their ability to interfere with essential cellular processes in microorganisms. ajchem-a.com

Although not azetidine derivatives, studies on other heterocyclic compounds with alkoxy substituents provide insight into the potential role of the cyclohexylmethoxy group. For example, a study on 3-alkoxyjatrorrhizine derivatives demonstrated that the introduction of an alkoxy chain at the 3-position significantly enhanced antimicrobial activity. nih.gov The activity increased with the elongation of the aliphatic chain up to eight carbon atoms. nih.gov This suggests that the lipophilicity and steric bulk of the alkoxy substituent can play a crucial role in the antimicrobial efficacy.

| Compound Class | Microorganism | Activity Noted | Reference |

|---|---|---|---|

| Substituted phenyl azetidin-2-one sulphonyl derivatives | Various bacteria and fungi | Compounds with electron-withdrawing groups showed highest activity. Some compounds had activity similar or better than ampicillin. | nih.gov |

| N-(substituted azetidine-3-carbonyl)-N-methyl-hydrazino derivatives of fluoroquinolones | Staphylococcus aureus (MSSA, MRSA), Escherichia coli | One derivative exhibited good antibacterial activity with MIC values ranging from 0.25–16.00 μg/mL. | researchgate.netuncst.go.ug |

| 3-Alkoxyjatrorrhizine derivatives (for structural comparison) | Various bacteria and fungi | Antimicrobial activity was 32-1000 times higher than the parent compound. 3-Octyloxyjatrorrhizine showed the highest activity. | nih.gov |

Neuropharmacological Investigations of Azetidine-Based Compounds (in vitro models)

Azetidine derivatives have been a focus of neuropharmacological research, particularly in the development of agents targeting the central nervous system. nih.gov A notable area of investigation has been their activity as monoamine reuptake inhibitors.

A series of novel 3-substituted azetidine derivatives based on a 3-aryl-3-oxypropylamine scaffold were designed and evaluated as triple reuptake inhibitors (TRIs). acs.orgnih.gov These compounds were assessed for their ability to inhibit the reuptake of dopamine, norepinephrine, and serotonin (B10506) in vitro. The in vitro binding affinities of these compounds for the respective transporters were determined using radioligand binding assays. This research identified several compounds with potent inhibitory activity at all three transporters, a profile that is of interest for the development of treatments for depression and other neuropsychiatric disorders.

In a separate study, a series of 3-benzylideneazetidine (B1493099) and 3-benzylazetidine (B1285715) derivatives were evaluated for their binding affinity at dopamine and serotonin transporters. uno.edu These rigid analogs of methamphetamine showed nanomolar binding affinity, particularly for the serotonin transporter. uno.edu The findings from these studies highlight the potential of the 3-substituted azetidine scaffold in modulating neurotransmitter systems.

| Compound Class | In Vitro Model | Key Findings | Reference |

|---|---|---|---|

| 3-Aryl-3-oxypropylamine azetidine derivatives | Radioligand binding assays for dopamine, norepinephrine, and serotonin transporters | Identified potent triple reuptake inhibitors. | acs.orgnih.gov |

| 3-Benzylideneazetidine and 3-benzylazetidine derivatives | Radioligand binding assays for dopamine (DAT) and serotonin (SERT) transporters | Showed nanomolar binding affinity, with higher selectivity for SERT over DAT. 3-(3,4-dichlorobenzylidene)azetidine had a Ki of 139 nM for SERT. | uno.edu |

| Chiral cyclopropane-containing 3-pyridyl ether azetidines | Nicotinic Acetylcholine Receptor (nAChR) binding and function assays | Identified selective α4β2-nAChR partial agonists. | nih.gov |

In Vivo Pre-clinical Animal Model Studies (Non-Human, Non-Clinical)

Assessment of Biological Effects in Animal Models

The in vitro findings for promising azetidine derivatives have been further investigated in in vivo pre-clinical animal models to assess their biological effects.

For the 3-aryl-3-oxypropylamine azetidine derivatives identified as potent triple reuptake inhibitors, in vivo studies were conducted to evaluate their antidepressant-like effects. acs.orgnih.gov One of the most promising compounds from this series demonstrated activity in the mouse forced swim test (FST), a common behavioral model used to screen for potential antidepressant drugs. acs.orgnih.gov

In another example, cis-azetidine-2,4-dicarboxylic acid was investigated in vivo in rats. google.com The study measured the cGMP content in the cerebellum after intracerebroventricular (icv) injection of NMDA with or without the azetidine derivative, providing insights into its in vivo modulation of NMDA receptor activity. google.com

Furthermore, a bicyclic azetidine, BRD3914, which targets Plasmodium falciparum phenylalanyl-tRNA synthetase, was evaluated for its in vivo antimalarial activity. acs.org In a mouse model infected with P. falciparum, oral administration of this compound resulted in parasite clearance and a durable cure. acs.org

Correlation of In Vitro and In Vivo Pre-clinical Findings for Azetidine Compounds

A crucial aspect of pre-clinical drug development is establishing a correlation between in vitro activity and in vivo efficacy. For the 3-aryl-3-oxypropylamine azetidine derivatives, the potent in vitro triple reuptake inhibition profile was a key factor in selecting compounds for further in vivo testing. acs.orgnih.gov The observation of an antidepressant-like effect in the mouse forced swim test for a lead compound from this series provides a positive, albeit preliminary, correlation between the in vitro mechanism of action and the in vivo behavioral outcome. acs.orgnih.gov

Similarly, for the antimalarial bicyclic azetidine BRD3914, the potent in vitro activity against P. falciparum (EC50 = 15 nM) was followed by successful in vivo efficacy studies in a humanized mouse model. acs.org This demonstrates a strong correlation between the in vitro antiplasmodial activity and the in vivo therapeutic effect.

These examples underscore the importance of a tiered approach in pre-clinical research, where promising in vitro data guides the selection of compounds for more complex and resource-intensive in vivo studies, with the ultimate goal of establishing a clear link between the molecular mechanism and the observed biological effect in a living organism.

Advanced Applications and Future Research Directions

Azetidines as Chiral Templates in Asymmetric Synthesis

Chiral azetidines are increasingly recognized for their utility as templates and catalysts in asymmetric synthesis, a field dedicated to creating stereochemically pure molecules. researchgate.netresearchgate.net The rigid, puckered conformation of the azetidine (B1206935) ring can effectively control the spatial orientation of reactants, guiding the formation of one stereoisomer over another. enamine.net

Since the 1990s, chiral azetidine-derived ligands have been developed for use in asymmetric catalysis. researchgate.net These ligands, often possessing C2-symmetry, have been successfully applied in various reactions, including:

Friedel-Crafts alkylations

Henry reactions

Michael-type reactions

Addition of diethylzinc (B1219324) to aldehydes researchgate.net

For instance, chiral C2-symmetric 2,4-disubstituted azetidines that incorporate a β-amino alcohol moiety have shown catalytic ability in the asymmetric addition of diethylzinc to aldehydes. researchgate.net Furthermore, new chiral ligands synthesized from azetidine and (R)-BINOL have been employed in magnesium-catalyzed asymmetric ring-opening reactions of aziridines. researchgate.net The development of enantiopure azetidine-2-carboxyaldehyde has enabled diastereoselective Passerini reactions, which, with the use of zinc bromide as a promoter, can achieve significant diastereoselectivity. mdpi.com These studies underscore the potential of the azetidine scaffold to serve as a foundational element in the design of new chiral catalysts and auxiliaries. researchgate.net

Development of New Synthetic Methodologies for Highly Functionalized Azetidines

The growing importance of azetidines in drug discovery has spurred significant research into novel and efficient synthetic methods to create highly functionalized versions of this scaffold. rsc.orgresearchgate.net Historically challenging to access, recent advances have broadened the synthetic chemist's toolbox, enabling the construction of complex azetidine derivatives that were previously difficult to obtain. researchgate.netnih.gov

Key modern synthetic strategies include:

[2+2] Photocycloaddition Reactions: The aza Paternò-Büchi reaction, an intermolecular [2+2] photocycloaddition, has emerged as a direct route to functionalized azetidines. researchgate.netspringernature.com For example, a visible-light-mediated approach using an iridium(III) photocatalyst allows for the reaction of 2-isoxazoline-3-carboxylates with alkenes, yielding densely functionalized azetidines. rsc.org The resulting N-O bond can be easily cleaved under mild reductive conditions. springernature.com

C–H Amination: Palladium(II)-catalyzed intramolecular γ-C(sp³)–H amination provides a pathway to functionalized azetidines, demonstrating excellent functional group tolerance. rsc.org

Strain-Release Reactions: The high ring strain of azabicyclo[1.1.0]butanes (ABBs) can be harnessed in strain-release homologation reactions to build azetidine rings. rsc.org A recently developed photocatalytic radical strategy uses an organic photosensitizer to react ABBs with sulfonyl imines, providing difunctionalized azetidines in a single step. unipd.it

Lanthanide Catalysis: Lanthanum(III) trifluoromethanesulfonate (B1224126) (La(OTf)₃) has been shown to catalyze the intramolecular regioselective aminolysis of cis-3,4-epoxy amines to produce azetidines in high yields, even with sensitive functional groups present. frontiersin.org

Multicomponent Reactions: Copper-catalyzed multicomponent reactions of terminal alkynes, sulfonyl azides, and carbodiimides offer a mild and efficient route to functionalized 2-(sulfonylimino)-4-(alkylimino)azetidine derivatives. organic-chemistry.org

| Method | Key Features | Reference |

|---|---|---|

| Aza Paternò-Büchi Reaction | Visible-light mediated, uses photocatalyst, forms highly functionalized azetidines. | rsc.orgspringernature.com |

| Palladium-Catalyzed C–H Amination | Intramolecular reaction, excellent functional group tolerance. | rsc.org |

| Radical Strain-Release | Uses azabicyclo[1.1.0]butanes (ABBs), photocatalytic, single-step difunctionalization. | unipd.it |

| La(OTf)₃-Catalyzed Aminolysis | Uses epoxy amine precursors, high yields, tolerates sensitive groups. | frontiersin.org |

Exploration of Novel Biological Targets for Azetidine-Containing Compounds

Azetidine derivatives are prevalent in bioactive compounds, targeting a wide array of proteins. researchgate.net While established targets include G-protein coupled receptors (GPCRs) and kinases, research is expanding to identify novel biological targets for this versatile scaffold.

One significant area of recent focus is the inhibition of Signal Transducer and Activator of Transcription 3 (STAT3), a protein that is a validated anticancer therapeutic target. nih.gov Researchers have discovered potent azetidine-based compounds that irreversibly bind to STAT3 and selectively inhibit its DNA-binding activity with IC₅₀ values in the sub-micromolar range (e.g., 0.38–0.98 μM). nih.govacs.org These compounds demonstrated the ability to inhibit both constitutive and ligand-induced STAT3 activation in triple-negative breast cancer cells, ultimately leading to tumor cell death. nih.gov The progression from proline-based linkers to azetidine linkers in inhibitor design led to a significant enhancement in potency. acs.orgnih.gov

Another emerging target is phenylalanyl tRNA synthetase (PheRS), an essential enzyme for protein synthesis in parasites. A bicyclic azetidine compound, BRD7929, was identified as a potent antimalarial agent through its action on PheRS. researchgate.net This highlights the potential of azetidine scaffolds in developing novel anti-infective agents by targeting essential metabolic enzymes. researchgate.net

Integration of Artificial Intelligence and Robotics in Azetidine Drug Discovery Research

Design of Azetidine-Based Probes for Chemical Biology Studies

Chemical probes are indispensable small molecules used to selectively modulate a protein of interest, thereby helping to elucidate its biological function and validate it as a potential drug target. acs.org The unique properties of the azetidine scaffold make it an attractive core for designing such probes. A fluorescent probe typically consists of a fluorophore, a linker, and a recognition motif that binds to the target. nih.gov

The synthesis of diverse collections of azetidine-based scaffolds provides a platform for generating lead-like molecules that can be developed into chemical probes. nih.gov For example, diversity-oriented synthesis (DOS) strategies have been used to create libraries of fused, bridged, and spirocyclic azetidine ring systems. nih.govacs.org These libraries can be screened to identify molecules that interact with specific biological targets.

Furthermore, azetidine sulfonyl fluorides (ASFs) have been developed as reagents that can be used to attach the azetidine motif to various nucleophiles under mild conditions. nih.govacs.org This modularity is highly valuable for probe development. For instance, these reagents have been used to couple azetidines with E3 ligase recruiters like pomalidomide, creating new motifs for Proteolysis-Targeting Chimeras (PROTACs). nih.gov PROTACs are bifunctional molecules that induce the degradation of a target protein, offering a powerful chemical biology tool and therapeutic modality. The ability to easily incorporate the azetidine ring into such complex systems expands its utility in creating sophisticated probes for studying cellular biology. acs.org

Emerging Research Areas for Azetidine Derivatives Beyond Traditional Medicinal Chemistry

While medicinal chemistry remains the primary application area for azetidines, their unique reactivity and structural features are finding use in other scientific fields. rsc.orgijmrset.com

Polymer Science: The ring strain of azetidines can be harnessed for ring-opening polymerization, offering a route to novel nitrogen-containing polymers. The properties of these materials can be tuned by the substituents on the azetidine ring. rsc.org

Materials Science: The rigid, three-dimensional nature of the azetidine scaffold is being explored in the design of functional materials. Their structural diversity can be used to impart specific properties to coatings and other advanced materials. ijmrset.com

Organocatalysis: Chiral azetidine derivatives are being investigated as organocatalysts. The incorporation of fluorine into the azetidine ring, for example, can dramatically influence the molecule's properties and is being explored for its potential in catalysis. researchgate.net

Agrochemicals: The principles of bioisosteric replacement that make azetidines valuable in drug design are also applicable to the development of new agrochemicals. The azetidine core is considered a privileged scaffold that can mimic other common heterocycles found in bioactive molecules. unipd.it

The continued development of synthetic methods and a deeper understanding of the structure-property relationships of azetidine derivatives will undoubtedly lead to their application in an even broader range of scientific and technological areas. rsc.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.